SM-164 - 957135-43-2

SM-164

Catalog Number: EVT-283600
CAS Number: 957135-43-2
Molecular Formula: C62H84N14O6
Molecular Weight: 1121.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SM-164, chemically named SM-164, is a potent, non-peptide, cell-permeable, bivalent small molecule designed to mimic the activity of the Smac protein. [, ] It is classified as a Smac mimetic, belonging to a class of anticancer drugs under development. [, ] SM-164 plays a crucial role in scientific research, particularly in exploring novel cancer treatment strategies by targeting Inhibitor of Apoptosis Proteins (IAPs) within cells. [, , ]

Molecular Structure Analysis

SM-164 is a bivalent molecule, meaning it possesses two identical functional units linked together. [, ] This bivalent structure enables SM-164 to simultaneously target both the BIR2 and BIR3 domains of XIAP, a crucial protein regulating apoptosis. [, ] This dual-targeting capability contributes to SM-164's significantly higher potency compared to monovalent Smac mimetics. [, ]

Mechanism of Action

SM-164 primarily exerts its activity by mimicking the natural Smac protein, which antagonizes IAPs. [, , ] IAPs, particularly XIAP, cIAP1, and cIAP2, are key regulators of apoptosis (programmed cell death) and are often overexpressed in cancer cells, contributing to tumor growth and resistance to therapies. [, , , , , , ]

SM-164 binds with high affinity to XIAP's BIR2 and BIR3 domains, preventing XIAP from inhibiting caspases-3, -7, and -9, essential enzymes for executing apoptosis. [, , ] This binding results in the release of active caspases, thereby promoting apoptosis in cancer cells. [, , , , , , , ]

Furthermore, SM-164 induces rapid degradation of cIAP1, another crucial IAP. [, ] While this degradation alone might not be sufficient for robust apoptosis, it can sensitize cancer cells to TNFα-dependent apoptosis, contributing to SM-164's anticancer effects. [, ]

Applications
  • Synergistic Effects: Studies demonstrate that SM-164 significantly enhances the antitumor activity of other anticancer agents, such as TRAIL, adriamycin, and doxorubicin. [, , , , , , ] This synergistic effect is observed in various cancer cell lines, including breast, prostate, colon, osteosarcoma, and hepatocellular carcinoma, making it a promising candidate for combination therapies. [, , , , , , , ]

  • Overcoming Resistance: SM-164 exhibits efficacy in sensitizing cancer cells resistant to treatments like TRAIL, potentially overcoming a significant hurdle in cancer therapy. [, , , , , ]

  • In Vivo Activity: Studies using xenograft models demonstrate SM-164's ability to induce tumor regression in vivo, especially in combination with other agents like TRAIL or Lexatumumab. [, , ] This in vivo activity highlights its potential for clinical translation. [, , ]

  • Specific Targeting: SM-164 demonstrates a certain degree of selectivity towards cancer cells, exhibiting minimal toxicity to normal cells at therapeutically relevant concentrations. [, ] This selective targeting is crucial for minimizing potential side effects during treatment.

b) Immunology Research: While primarily studied in the context of cancer, research suggests a potential role for SM-164 in modulating immune responses. []

  • Inflammatory Response: In a study on asthmatic airway inflammation, SM-164 demonstrated the ability to reduce inflammatory responses in control groups. [] This finding suggests potential applications in understanding and potentially treating inflammatory conditions. []

c) Infectious Disease Research: Research suggests a possible role for SM-164 in combating infections, particularly those involving intracellular pathogens. []

  • Intracellular Pathogens: A study on Ehrlichia chaffeensis, an obligate intracellular bacterium, revealed that SM-164 could induce apoptosis and significantly reduce infection. [] This finding suggests potential applications in treating infections caused by intracellular pathogens. []
Future Directions
  • Clinical Trials: Given the promising preclinical results, initiating clinical trials to evaluate the safety and efficacy of SM-164 in humans is crucial. []

  • Combination Therapies: Further exploration of SM-164 in combination with other anticancer agents, especially those with complementary mechanisms of action, is needed to identify optimal synergistic combinations. [, , ]

  • Resistance Mechanisms: Investigating the mechanisms underlying resistance to SM-164 will be crucial for developing strategies to overcome potential acquired resistance in patients. []

SM-122

Compound Description: SM-122 is a monovalent Smac mimetic, meaning it is designed to bind to a single BIR domain of IAP proteins. It induces cIAP-1/2 degradation but is significantly less potent than SM-164 in inducing apoptosis. []

Relevance: SM-122 serves as a comparative compound to SM-164. While both are Smac mimetics, SM-164's bivalent structure, allowing it to bind two BIR domains simultaneously, makes it significantly more potent in antagonizing XIAP and inducing apoptosis than the monovalent SM-122. This highlights the importance of dual BIR domain targeting for Smac mimetic efficacy. []

TNF-related apoptosis-inducing ligand (TRAIL)

Compound Description: TRAIL is a protein that can induce apoptosis in cancer cells by binding to death receptors. Some cancer cells are inherently sensitive to TRAIL, while others are resistant. [, ]

Relevance: Numerous studies demonstrate a strong synergistic effect when SM-164 is used in combination with TRAIL, even in TRAIL-resistant cancer cells. [, , , , , ] SM-164 enhances TRAIL's activity by degrading XIAP and cIAP1, which normally attenuate TRAIL's apoptotic signaling. [, ] This synergistic relationship makes the combination a promising therapeutic strategy for cancer treatment.

Doxorubicin

Compound Description: Doxorubicin is a chemotherapy drug commonly used to treat various cancers, including hepatocellular carcinoma (HCC). []

Relevance: Similar to TRAIL, research indicates that SM-164 can potentiate the anticancer activity of Doxorubicin in HCC cells. [] This synergistic effect highlights SM-164's potential as an adjuvant therapy to enhance the efficacy of existing chemotherapeutic agents.

Birinapant

Compound Description: Birinapant is another Smac mimetic that exhibits anti-cancer activity. Like SM-164, it functions by antagonizing IAP proteins, including XIAP and cIAPs. [, ]

Relevance: Birinapant serves as a relevant comparison due to its shared mechanism of action with SM-164. Both compounds target IAP proteins to induce apoptosis in cancer cells, making them promising candidates for cancer therapy. While their specific targets and potencies might differ, they belong to the same class of drugs and share a similar therapeutic rationale. [, ]

Lipopolysaccharide (LPS)

Compound Description: LPS is a component of the bacterial outer membrane that can activate the immune system, specifically through TLR4. []

Relevance: Interestingly, LPS was found to sensitize breast cancer cells to IAP antagonists, including SM-164. [] LPS achieves this sensitization by inducing TNFα production in cancer cells through the TLR4-MyD88 pathway, which becomes a potent apoptotic trigger when IAPs are simultaneously inhibited by SM-164. [] This finding suggests potential benefits of combining IAP antagonists with agents that activate the innate immune response.

AT-406 and BV6

Compound Description: AT-406 and BV6 are both IAP antagonists, meaning they inhibit the activity of IAP proteins. They are structurally distinct from SM-164. []

Relevance: Like SM-164, both AT-406 and BV6 demonstrate enhanced anti-cancer activity when combined with LPS, particularly in triple-negative breast cancer (TNBC) models. [] This reinforces the potential of combining IAP antagonists, regardless of their specific structure, with immune-activating agents like LPS for enhanced therapeutic efficacy.

Necrostatin-1

Compound Description: Necrostatin-1 is a specific inhibitor of receptor-interacting protein kinase 1 (RIPK1), a key mediator of necroptosis. []

Relevance: Studies on the mechanism of SM-164 revealed that the synergistic apoptotic effect observed when combined with TRAIL is dependent on RIPK1. [, ] Necrostatin-1 was used to inhibit RIPK1 activity, confirming its essential role in the SM-164 and TRAIL synergistic interaction. [] This suggests that RIPK1 may serve as a potential target to modulate the efficacy of SM-164-based combination therapies.

Suberoylanilide hydroxamic acid (SAHA)

Compound Description: SAHA is a histone deacetylase inhibitor with known anti-tumor activity. []

Relevance: Research suggests that SAHA can synergize with TRAIL to induce apoptosis in malignant pleural mesothelioma cells. [] Similar to the SM-164 and TRAIL combination, this synergy requires the activation of caspases and the intrinsic apoptotic pathway. [] While SAHA operates through a distinct mechanism, its synergistic interaction with TRAIL highlights the potential of targeting multiple apoptotic pathways for enhanced therapeutic benefit.

Properties

CAS Number

957135-43-2

Product Name

(3S,6S,10aS)-N-[(S)-[1-[4-[4-[4-[4-[(S)-[[(3S,6S,10aS)-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carbonyl]amino]-phenylmethyl]triazol-1-yl]butyl]phenyl]butyl]triazol-4-yl]-phenylmethyl]-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxamide

IUPAC Name

(3S,6S,10aS)-N-[(S)-[1-[4-[4-[4-[4-[(S)-[[(3S,6S,10aS)-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carbonyl]amino]-phenylmethyl]triazol-1-yl]butyl]phenyl]butyl]triazol-4-yl]-phenylmethyl]-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxamide

Molecular Formula

C62H84N14O6

Molecular Weight

1121.4 g/mol

InChI

InChI=1S/C62H84N14O6/c1-41(63-3)57(77)65-49-27-13-11-25-47-33-35-53(75(47)61(49)81)59(79)67-55(45-21-7-5-8-22-45)51-39-73(71-69-51)37-17-15-19-43-29-31-44(32-30-43)20-16-18-38-74-40-52(70-72-74)56(46-23-9-6-10-24-46)68-60(80)54-36-34-48-26-12-14-28-50(62(82)76(48)54)66-58(78)42(2)64-4/h5-10,21-24,29-32,39-42,47-50,53-56,63-64H,11-20,25-28,33-38H2,1-4H3,(H,65,77)(H,66,78)(H,67,79)(H,68,80)/t41-,42-,47-,48-,49-,50-,53-,54-,55-,56-/m0/s1

InChI Key

LGYDZXNSSLRFJS-IOQQVAQYSA-N

SMILES

CC(C(=O)NC1CCCCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CN(N=N4)CCCCC5=CC=C(C=C5)CCCCN6C=C(N=N6)C(C7=CC=CC=C7)NC(=O)C8CCC9N8C(=O)C(CCCC9)NC(=O)C(C)NC)NC

Solubility

Soluble in DMSO, not in water

Synonyms

SM 164
SM-164
SM164

Canonical SMILES

CC(C(=O)NC1CCCCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CN(N=N4)CCCCC5=CC=C(C=C5)CCCCN6C=C(N=N6)C(C7=CC=CC=C7)NC(=O)C8CCC9N8C(=O)C(CCCC9)NC(=O)C(C)NC)NC

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CCCC[C@H]2CC[C@H](N2C1=O)C(=O)N[C@@H](C3=CC=CC=C3)C4=CN(N=N4)CCCCC5=CC=C(C=C5)CCCCN6C=C(N=N6)[C@H](C7=CC=CC=C7)NC(=O)[C@@H]8CC[C@H]9N8C(=O)[C@H](CCCC9)NC(=O)[C@H](C)NC)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.